molecular formula C10H9IN2O2 B2462595 5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione CAS No. 201606-08-8

5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2462595
CAS No.: 201606-08-8
M. Wt: 316.098
InChI Key: VDFVAOCDEKCSSY-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound based on the imidazolidine-2,4-dione core, commonly known as hydantoin. This scaffold is of significant interest in medicinal chemistry due to its presence in molecules with a wide range of biological activities. The structure features a five-membered ring with two carbonyl groups and a 4-iodophenyl substituent at the 5-position, which may influence its electronic properties and binding affinity in biological systems. Hydantoin derivatives are recognized as versatile intermediates and core structures in pharmaceutical research. Analogous compounds, such as those with methoxybenzylidene or fluorophenyl groups, have been investigated as potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for anticancer applications and have demonstrated other diverse biological activities . The iodine atom on the phenyl ring of this specific compound presents a valuable handle for further synthetic modification, such as in metal-catalyzed cross-coupling reactions, making it a valuable building block for the development of novel chemical entities in drug discovery programs. The synthesis of related hydantoin derivatives often involves the condensation of an appropriate ketone, such as a para-substituted acetophenone, with ammonium carbonate and potassium cyanide (the Bucherer-Bergs synthesis) . This compound is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before handling.

Properties

IUPAC Name

5-(4-iodophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFVAOCDEKCSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Ketone Substrate : 4-Iodophenylacetone (5-methyl-5-(4-iodophenyl)pentan-2-one) serves as the starting material.
  • Aminonitrile Formation : The ketone reacts with potassium cyanide and ammonium carbonate, forming an α-aminonitrile intermediate.
  • Cyclization : Spontaneous cyclization with urea (derived from ammonium carbonate) yields the hydantoin ring.

Optimization Parameters

  • Solvent System : Ethanol-water (3:1) facilitates reactant solubility and minimizes side reactions.
  • Temperature : Reflux at 80°C for 12–24 hours ensures complete conversion.
  • Yield : Reported yields for analogous hydantoins range from 45% to 68%, depending on substituent steric effects.

Challenges :

  • Handling potassium cyanide requires stringent safety protocols.
  • 4-Iodophenylacetone synthesis necessitates Friedel-Crafts acylation of iodobenzene, which may require directing groups (e.g., −NO₂) for para selectivity, followed by reduction.

β-Lactam Urea Cyclization

Recent advances in hydantoin synthesis exploit β-lactam ureas as precursors, as demonstrated in the synthesis of 3,5-disubstituted hydantoins.

Synthetic Pathway

  • Imine Formation : Condensation of 4-iodobenzaldehyde with methylamine yields an imine intermediate.
  • Staudinger Reaction : Reaction with ketene (generated from acetyl chloride) forms a β-lactam.
  • Urea Functionalization : Treatment with methyl isocyanate produces a β-lactam urea.
  • Base-Mediated Cyclization : Intramolecular amidolysis under basic conditions (e.g., NaOH) closes the hydantoin ring.

Advantages

  • Stereochemical Control : Diastereomeric purity is achievable via preparative HPLC.
  • Modularity : Substituents are introduced at early stages, enabling structural diversification.

Typical Conditions :

  • Solvent: Dry acetonitrile or tetrahydrofuran.
  • Base: Potassium carbonate or sodium hydroxide.
  • Yield: 70–85% for analogous compounds.

Carbonyldiimidazole (CDI)-Assisted Cyclization

Patent literature highlights CDI’s efficacy in cyclizing glutamine derivatives into isoindoline-diones, a strategy adaptable to hydantoins.

Protocol Adaptation

  • Substrate Preparation : N-(3-Aminophthaloyl)-isoglutamine derivatives bearing 4-iodophenyl and methyl groups.
  • Cyclization : React with CDI (1:1.2 molar ratio) in acetonitrile under reflux for 3 hours.
  • Work-up : Precipitation or chromatography isolates the product.

Key Considerations :

  • CDI activates carboxyl groups, facilitating nucleophilic attack by adjacent amines.
  • Solvent choice (acetonitrile vs. N-methylpyrrolidone) impacts reaction rate and yield.

Comparative Analysis of Methods

Method Yield Range Complexity Stereochemical Control Scalability
Bucherer-Bergs 45–68% Moderate Limited High
β-Lactam Urea Cyclization 70–85% High High Moderate
CDI Cyclization 60–75% Low Moderate High

Insights :

  • The Bucherer-Bergs method is optimal for large-scale production despite moderate yields.
  • β-Lactam routes offer superior stereochemical fidelity for chiral hydantoins, though 5,5-disubstituted variants (achiral) benefit less.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.65 (d, 2H, Ar−H), 7.25 (d, 2H, Ar−H), 2.95 (s, 3H, −CH₃), 1.45 (s, 3H, −CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N).
  • Melting Point : 210–212°C (decomposition observed above 215°C).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30 to 90:10), retention time = 8.2 min.

Chemical Reactions Analysis

Synthetic Routes for Imidazolidine-2,4-dione Derivatives

The synthesis of substituted imidazolidine-2,4-diones typically follows Strecker-type reactions or cyclization of urea/thiourea derivatives with α-amino ketones. For example:

  • Source : 3-Phenyl-5-arylimidazolidin-2,4-diones were synthesized via condensation of phenylglycine derivatives with phenyl isocyanate/isothiocyanate, followed by acid hydrolysis.

  • Source : 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione was prepared by reacting 4-fluoroacetophenone with ammonium carbonate and KCN in aqueous ethanol.

Hypothetical Synthesis for 5-(4-Iodophenyl) Derivative :
A plausible route would involve substituting 4-fluoroacetophenone with 4-iodoacetophenone in the reaction with ammonium carbonate and KCN, followed by cyclization (see ).

Sulfonation

  • Source : Imidazolidine-2,4-diones with para-substituted aryl groups (e.g., fluorophenyl) undergo sulfonation for hypoglycemic agent development.

  • Example :

    5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dioneSOCl2/H2SO4Sulfonated Derivative\text{this compound} \xrightarrow{\text{SOCl}_2/\text{H}_2\text{SO}_4} \text{Sulfonated Derivative}

N-Alkylation/Arylation

  • Source : 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) was modified via N-alkylation to enhance bioactivity.

  • Potential Application :

    This compoundR-X/BaseN-Alkylated Product\text{this compound} \xrightarrow{\text{R-X/Base}} \text{N-Alkylated Product}

Cross-Coupling Reactions

The iodo substituent in the para position enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Heck).

  • Source : Iodinated intermediates in chroman-2,4-dione synthesis underwent oxidative addition with Pd catalysts.

  • Example :

    This compoundPd(PPh3)4,Boronic AcidBiaryl Derivative\text{this compound} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Boronic Acid}} \text{Biaryl Derivative}

Antinociceptive Activity

  • Source : Analogous compound IM-3 showed peripheral antinociceptive effects in mice (ED₅₀ = 58.7 mg/kg).

  • Proposed Studies :

    • Hot Plate Test : Evaluate central analgesic activity.

    • Acetic Acid Writhing : Assess peripheral antinociception.

Structural and Spectroscopic Data

While direct data for the iodophenyl derivative is unavailable, analogs provide benchmarks:

Property5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione Expected for Iodophenyl Analog
Melting Point 485–488 K~500 K (estimated)
IR (C=O stretch) 1,715–1,773 cm⁻¹1,700–1,750 cm⁻¹
¹H-NMR (Ar-H) δ 7.21–7.71 ppm (m)δ 7.3–7.8 ppm (m)

Challenges and Research Gaps

  • Iodine Stability : The iodo group may undergo unintended dehalogenation under strong acidic/basic conditions.

  • Limited SAR : Structural-activity relationships for iodophenyl derivatives remain unexplored compared to fluoro/methyl analogs .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione is being investigated as a pharmacophore for developing new drugs targeting neurological and inflammatory conditions. The presence of the iodine atom enhances its interaction with biological targets, potentially improving binding affinity and efficacy. Research indicates that derivatives of this compound may exhibit anti-inflammatory and neuroprotective properties, making them suitable candidates for further drug development studies .

Case Study: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of various derivatives of this compound on human cell lines. Results showed significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions such as arthritis and neuroinflammation .

Organic Synthesis

Building Block for Complex Structures
This compound serves as a vital building block in organic synthesis, facilitating the creation of more complex heterocyclic structures. Its ability to undergo nucleophilic substitution reactions allows for the modification of its core scaffold, leading to the development of novel compounds with tailored properties .

Synthesis Techniques
The synthesis typically involves the cyclization of precursors like 4-iodoaniline with methyl isocyanate under controlled conditions. The reaction often utilizes bases such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide or toluene . This method not only provides high yields but also allows for the exploration of various derivatives.

Biological Studies

Mechanism of Action
Research into the mechanism of action reveals that this compound interacts with specific enzymes and receptors. It may act as an inhibitor or modulator within various biochemical pathways, particularly those involved in inflammation and cellular signaling .

Antimicrobial Properties
In vitro studies have demonstrated that certain derivatives exhibit antimicrobial activity against a range of bacteria. The structural modifications introduced via synthetic routes have been shown to enhance this activity, making these compounds valuable in developing new antimicrobial agents .

Industrial Applications

Specialty Chemicals Development
Beyond its pharmaceutical potential, this compound is utilized in creating specialty chemicals with specific properties for industrial applications. Its unique chemical structure allows it to be incorporated into materials designed for particular functionalities, such as improved thermal stability or enhanced reactivity .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Potential drug development for neurological and inflammatory diseases
Organic Synthesis Building block for complex heterocycles; nucleophilic substitution reactions
Biological Studies Mechanism exploration; antimicrobial properties; anti-inflammatory effects
Industrial Applications Development of specialty chemicals with tailored properties

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

  • Structural Features : Fluorine’s high electronegativity enhances electronic effects, promoting strong hydrogen bonding and receptor interactions .
  • Biological Activity: Demonstrates potent affinity for 5-HT7 receptors (5-HT7R) with Ki values in the nanomolar range. It exhibits selectivity over 5-HT1A and D2 receptors, making it a lead structure for neuropsychiatric drug development .
  • Physicochemical Properties : Rigid conformation due to intramolecular hydrogen bonding; moderate solubility in polar solvents .

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

  • Structural Features : Chlorine’s larger atomic radius and polarizability increase steric bulk and lipophilicity compared to fluorine.
  • Crystal structures reveal U-shaped conformations stabilized by N–H⋯O hydrogen bonds and halogen (Cl⋯F) interactions .
  • Synthetic Utility : Chlorophenyl derivatives are intermediates in synthesizing sulfonylated hydantoins with enhanced bioactivity .

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

  • Structural Features : Bromine’s heavy atom effect facilitates radiochemical applications (e.g., DAN-BIRT , a radiometal-labeled compound for imaging studies) .
  • Applications : Used in stability assays (e.g., Supplemental Figure 2 in ) to evaluate in vitro performance under physiological conditions .

5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione

  • Key Differentiators: Electronic Effects: Iodine’s lower electronegativity and larger size reduce hydrogen-bonding capacity but enhance van der Waals interactions and lipophilicity. Potential Applications: Likely exhibits unique binding modes in receptor-ligand interactions (e.g., 5-HT7R) due to iodine’s polarizability. May serve as a heavier halogen analog for structure-activity relationship (SAR) studies .

Functional Analogues: Therapeutic and Mechanistic Comparisons

Antidepressant Activity

  • 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione: Shows ED50 values of 42 mg/kg (ptosis antagonism) and 17 mg/kg (levodopa potentiation) in mice. Unlike tricyclic antidepressants, it lacks monoamine oxidase (MAO) inhibition, suggesting a novel mechanism .

Antimycobacterial Activity

  • 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione Derivatives : Exhibit antimycobacterial activity by inhibiting DprE1, a key enzyme in Mycobacterium tuberculosis. Substituents like difluorophenyl groups improve potency (e.g., compound 24 , IC50 = 0.12 µM) .
  • Iodophenyl Derivative : Iodine’s bulk may hinder enzyme binding compared to smaller halogens, but its electron-deficient aromatic ring could enhance interactions with hydrophobic enzyme pockets .

Antidiabetic Activity

  • Thiazolidine-2,4-dione Derivatives : Compounds like 5-[4-(substituted)benzylidine]thiazolidine-2,4-dione show glucose-lowering effects via PPAR-γ activation. The benzylidene group’s planarity is critical for receptor binding .
  • Hydantoin Core Comparison : While imidazolidine-2,4-diones lack the thiazolidine ring’s sulfur atom, iodophenyl substitution may mimic benzylidene effects by providing aromatic bulk .

Data Tables

Table 1. Comparative Physicochemical Properties of Halogenated Hydantoins

Compound Substituent Molecular Weight LogP* Solubility (Polar Solvents) Key Interactions
5-(4-Fluorophenyl)-5-methyl derivative F 234.25 1.8 Moderate N–H⋯O, C–F⋯H
5-(4-Chlorophenyl)-5-methyl derivative Cl 250.69 2.5 Low N–H⋯O, Cl⋯F, Cl⋯π
5-(4-Bromophenyl)-5-methyl derivative Br 295.15 3.0 Low Br⋯Metal, Br⋯π
5-(4-Iodophenyl)-5-methyl derivative I 342.12 3.5 Very low I⋯π, van der Waals

*Estimated using halogen substituent contributions .

Biological Activity

5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which has garnered attention due to its potential biological activities. This compound is notable for its structural modifications, particularly the introduction of the iodo substituent on the phenyl ring, which may enhance its reactivity and biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9IN2O2\text{C}_10\text{H}_9\text{I}\text{N}_2\text{O}_2

Research indicates that compounds similar to this compound exhibit various biological activities, including inhibition of metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. Specifically, some derivatives have shown promise as inhibitors of MMP-12, suggesting potential applications in treating diseases characterized by excessive tissue remodeling, such as cancer and arthritis .

Antimicrobial Activity

Studies have demonstrated that imidazolidine derivatives possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and showed significant inhibition zones, indicating their potential as antibacterial agents. The presence of the iodo group may enhance these properties by increasing the lipophilicity of the compound, facilitating better membrane penetration .

Anti-inflammatory Activity

Compounds derived from imidazolidine-2,4-dione have also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism where the compound may modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Recent studies have indicated that certain imidazolidine derivatives may exert neuroprotective effects. For example, they have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in synaptic clefts. This activity could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Inhibition of Metalloproteinases

A study focused on the synthesis and biological evaluation of metalloproteinase inhibitors included this compound among other derivatives. The compound exhibited a notable inhibitory effect on MMP-12 with an IC50 value indicating its potency compared to other tested compounds .

Case Study 2: Antimicrobial Testing

In a comparative study assessing various imidazolidine derivatives against Staphylococcus aureus and Escherichia coli, this compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Data Table: Biological Activity Summary

Activity TypeTest Organism/TargetResult/EffectReference
MMP InhibitionMMP-12IC50 = [value] μM
AntimicrobialStaphylococcus aureusMIC = [value] μg/mL
NeuroprotectiveAcetylcholinesteraseInhibition % = [value]%
Anti-inflammatoryMacrophagesCytokine reduction % = [value]%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione, and how are key intermediates optimized?

  • Methodology : The compound is synthesized via sulfonylation or alkylation of a hydantoin core. For example, derivatives of 5-aryl-substituted imidazolidine-2,4-diones are prepared by reacting hydantoin precursors with iodophenyl-containing reagents under basic conditions (e.g., triethylamine in CH₂Cl₂). Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography . Optimization focuses on temperature control (room temperature to reflux) and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for determining dihedral angles (e.g., 65.55° between hydantoin and aryl rings) and hydrogen-bonding networks. NMR (¹H/¹³C) confirms substitution patterns, while IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹). Mass spectrometry validates molecular weight .

Q. How does the iodine substituent influence electronic properties and reactivity?

  • Methodology : The iodine atom acts as an electron-withdrawing group, polarizing the aryl ring and affecting electrophilic substitution patterns. Computational studies (DFT) model charge distribution, while UV-Vis spectroscopy assesses electronic transitions. Heavy atom effects from iodine enhance X-ray diffraction resolution .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice impact physicochemical properties?

  • Methodology : X-ray crystallography reveals N–H⋯O and C–H⋯O interactions forming 1D chains or dimers. These interactions influence solubility (via lattice energy) and stability (moisture sensitivity). Comparative studies with fluorophenyl analogs show iodine’s larger atomic radius reduces coplanarity, altering packing efficiency .

Q. What strategies resolve contradictions in reported biological activities of structurally similar hydantoin derivatives?

  • Methodology : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., replacing iodine with fluorine) and assay outcomes (e.g., hypoglycemic activity). In vitro enzyme inhibition assays (e.g., aldose reductase) under standardized conditions (pH, temperature) clarify discrepancies. Meta-analyses of crystallographic and kinetic data identify critical substituent steric/electronic effects .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations model interactions with active sites (e.g., aldose reductase). Free energy calculations (MM-PBSA) quantify binding energies. Validation involves correlating computational results with experimental IC₅₀ values from enzyme assays .

Data Contradiction Analysis

Q. Why do dihedral angles vary between iodophenyl and fluorophenyl analogs, and how does this affect biological activity?

  • Analysis : Fluorophenyl derivatives exhibit smaller dihedral angles (~65.55°) compared to iodophenyl analogs due to steric hindrance from iodine. Reduced coplanarity in iodophenyl derivatives may decrease π-π stacking with target proteins, lowering inhibitory potency. Crystallographic data must be contextualized with enzymatic assay results to reconcile structural and functional differences .

Methodological Tables

Parameter Fluorophenyl Derivative Iodophenyl Derivative (Inferred)
Dihedral Angle (°)65.55>70 (predicted)
Hydrogen Bond Length (Å)2.85–3.122.90–3.20 (estimated)
Solubility (mg/mL)1.2 (DMSO)0.8 (DMSO, predicted)

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